![molecular formula C18H17N5O2S2 B2454532 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1904409-10-4](/img/structure/B2454532.png)
4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound with potential applications in several fields. Its structure is intricate, combining multiple heterocyclic elements, which may confer specific biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound is likely complex, involving multi-step reactions that incorporate its various heterocyclic components. The synthesis may start with simpler precursors such as thiazole, pyrrole, and pyrimidine derivatives, undergoing functional group modifications, condensation reactions, and cyclization.
Example Synthetic Route:
Synthesis of the thiazole ring through a condensation reaction involving α-haloketones and thiourea under basic conditions.
Introduction of the pyrrole moiety through Paal–Knorr synthesis, involving 1,4-diketones and ammonia or primary amines.
Construction of the pyrimidine ring via Biginelli reaction with aldehydes, β-keto esters, and urea.
Coupling of the different heterocyclic intermediates through suitable linkers using catalysts such as palladium or copper under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound would demand optimization of each step for yield, purity, and cost-efficiency. Continuous flow chemistry or scalable batch processes might be employed, with careful control of reaction parameters and purification stages.
化学反应分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions at the methyl groups or other potential oxidation sites within its structure.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: Various nucleophiles could attack the heterocyclic rings, replacing hydrogen atoms or modifying functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or Jones reagent.
Reduction: Reagents like NaBH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The reactions would yield modified versions of the parent compound, such as alcohols from reduction of ketones, new amides from acyl substitutions, or halogenated derivatives from halogenation reactions.
科学研究应用
This compound could be valuable in:
Chemistry: As a building block or intermediate in organic synthesis.
Biology: For studying enzyme inhibition or protein interactions.
Medicine: As a potential drug candidate due to its complex structure, possibly acting on multiple biological targets.
Industry: In material science or as a precursor for developing functional materials with specific properties.
作用机制
Mechanism
The biological effects of this compound would depend on its ability to interact with molecular targets, such as enzymes, receptors, or DNA. The heterocyclic structure might enable it to bind to active sites or fit into DNA grooves, influencing biochemical pathways.
Molecular Targets and Pathways
Targets could include kinases, polymerases, or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
4-methyl-N-(2-(thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-thiazole-5-carboxamide
2-(pyrrol-1-yl)-4-thiazolecarboxamide
Unique Attributes
Compared to its peers, 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide may offer unique binding properties, enhanced stability, or specific biological activity, due to its distinct structural modifications.
That’s the tip of the iceberg for this compound. Dive deeper into any section, and the chemical wonders keep unfolding. What's your next curiosity?
属性
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-11-14(27-18(20-11)22-7-3-4-8-22)15(24)19-6-9-23-12(2)21-16-13(17(23)25)5-10-26-16/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHHWBDWRSTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

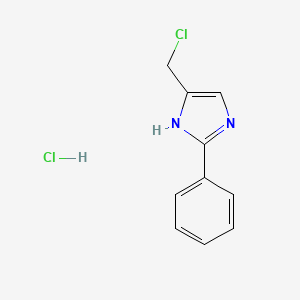
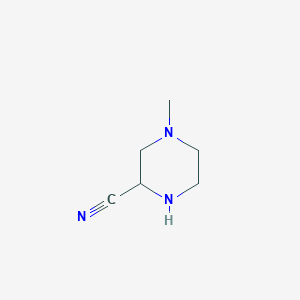
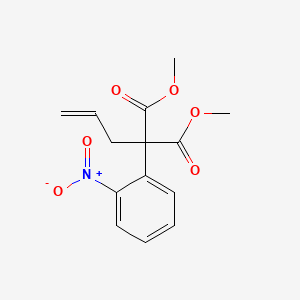
![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)
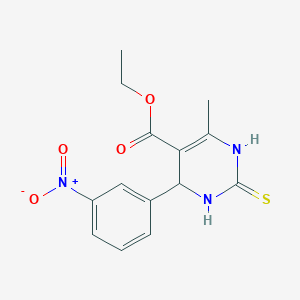

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)
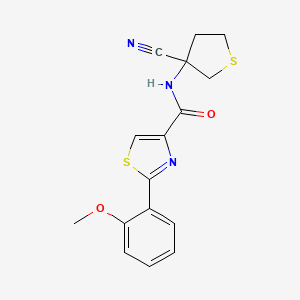
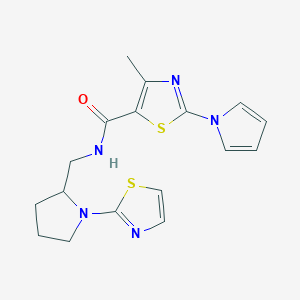
![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2454468.png)
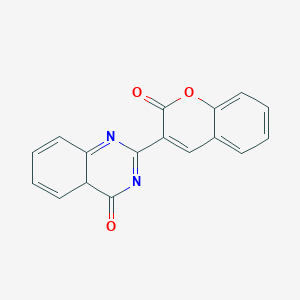
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)
